Cyclosporin L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

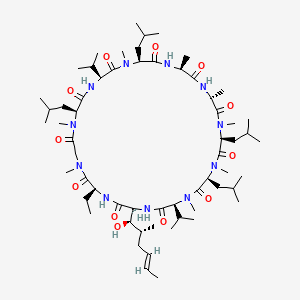

Cyclosporin L is a cyclic peptide with immunosuppressive properties. It is a member of the cyclosporine family, which are secondary metabolites produced by fungi such as Tolypocladium inflatum. These compounds are known for their ability to inhibit the immune response, making them valuable in medical applications such as organ transplantation and treatment of autoimmune diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclosporin L involves the formation of a cyclic peptide structure. This process typically includes the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the final cyclic structure. Key steps in the synthesis include the protection and deprotection of functional groups, coupling reactions to form peptide bonds, and cyclization under specific conditions .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using fungal strains such as Tolypocladium inflatum. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

化学反応の分析

Types of Reactions

Cyclosporin L undergoes various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues within the peptide.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

Substitution: Substitution reactions can introduce new functional groups into the peptide structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution reactions can introduce new side chains or functional groups .

科学的研究の応用

Cyclosporin L has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in modulating immune responses and its effects on cellular processes.

Medicine: Applied in the development of immunosuppressive therapies for organ transplantation and autoimmune diseases.

Industry: Utilized in the production of pharmaceuticals and as a tool for studying protein interactions

作用機序

Cyclosporin L exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

類似化合物との比較

Cyclosporin L is similar to other cyclosporines, such as cyclosporin A, in its structure and immunosuppressive properties. it may exhibit differences in potency, specificity, and side effect profiles. Other similar compounds include tacrolimus and sirolimus, which also inhibit calcineurin but have different molecular structures and mechanisms of action .

List of Similar Compounds

- Cyclosporin A

- Tacrolimus

- Sirolimus

- Mycophenolate mofetil

生物活性

Cyclosporin L, a member of the cyclosporin family, is a cyclic undecapeptide known for its immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications, particularly in transplant medicine and autoimmune diseases. The biological activity of this compound includes modulation of immune responses, effects on cellular metabolism, and implications in various clinical conditions.

Immunosuppressive Effects

this compound primarily exerts its effects by inhibiting T-lymphocyte activation. It binds to cyclophilin, leading to the inhibition of calcineurin, which is crucial for the activation of nuclear factor of activated T-cells (NFAT). This action results in decreased transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and differentiation .

Cellular Effects

Impact on Cell Metabolism

Research indicates that exposure to this compound can alter cellular metabolism. In renal epithelial cell cultures, it has been observed that high concentrations can lead to cell death, while lower concentrations may induce sublethal toxicity followed by cellular regeneration. Specifically, alterations in DNA and protein synthesis have been documented, with initial stimulation followed by inhibition at higher doses .

Case Studies

-

Intracranial Thrombotic Events

A study reported two cases where patients treated with this compound developed thrombotic complications. One patient experienced severe headaches due to cerebral venous sinus thrombosis, while another presented with neurological deficits linked to arterial thrombosis. These cases highlight the potential vascular risks associated with this compound therapy . -

Skin Reactions

A case involving a patient undergoing treatment for liver transplant revealed skin lesions exacerbated by this compound. The lesions improved when the dosage was reduced, indicating a direct correlation between the drug's immunosuppressive effects and skin health .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Immunosuppression | Inhibits T-cell activation and IL-2 production. |

| Nephrotoxicity | Alters renal cell metabolism; potential for both toxic and regenerative effects. |

| Vascular Complications | Associated with thrombotic events in various vascular beds. |

| Dermatological Effects | Can exacerbate skin conditions; requires careful monitoring during treatment. |

特性

IUPAC Name |

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYYEIGOZADKA-WKHWYDSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。